3-(Hydroxymethyl)-4-methylbenzoic acid

Description

Contextual Significance within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a cornerstone of organic chemistry, distinguished by a carboxyl group (–COOH) directly attached to an aromatic ring. numberanalytics.com This structural arrangement gives them unique chemical and physical properties that make them invaluable in numerous scientific and industrial fields. numberanalytics.com Their versatility makes them essential starting materials and intermediates for producing a vast array of chemicals, including pharmaceuticals, polymers, and dyes. numberanalytics.comnumberanalytics.com

These compounds are fundamental building blocks in organic synthesis. researchgate.net For instance, terephthalic acid is a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polymer. numberanalytics.comaip.org In the pharmaceutical industry, many drugs are derived from aromatic carboxylic acids. preprints.orgresearchgate.net Furthermore, their ability to form stable complexes with metal ions has led to their use in developing metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis. aip.org The study of aromatic carboxylic acids, including their reactivity and structural properties, is crucial for advancing these applications. numberanalytics.comaip.org

Nomenclature and Structural Context of the Compound

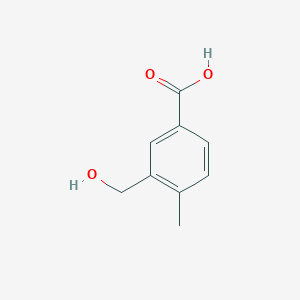

3-(Hydroxymethyl)-4-methylbenzoic acid is a specific aromatic carboxylic acid with a distinct substitution pattern on the benzene (B151609) ring. Its structure is characterized by a carboxylic acid group at position 1, a hydroxymethyl (–CH₂OH) group at position 3, and a methyl (–CH₃) group at position 4. This specific arrangement of functional groups influences its chemical behavior and potential applications.

The presence of both a carboxylic acid and a hydroxymethyl group (an alcohol) makes it a bifunctional molecule. This bifunctionality is a key aspect of its chemistry, allowing it to participate in a variety of chemical reactions at two different sites. For example, the carboxylic acid can undergo esterification, while the alcohol can be oxidized or participate in etherification.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 76595-57-0 |

Overview of Research Trajectories for Related Hydroxymethylbenzoic Acid Derivatives

Research into hydroxymethylbenzoic acid derivatives is diverse, largely driven by the versatile reactivity of the hydroxymethyl and carboxyl functional groups. These compounds are often explored as building blocks or intermediates in the synthesis of more complex molecules.

One significant area of research is in polymer chemistry. For example, isomers like terephthalic acid, which has carboxylic acid groups at positions 1 and 4, are crucial for creating polymers like PET. aip.org While not a hydroxymethylbenzoic acid itself, the principles of using bifunctional aromatic acids in polymerization are relevant. Related di- and tricarboxylic acids are extensively used as building blocks for creating metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The ability of these molecules to act as "linkers" between metal centers allows for the construction of highly ordered, porous materials. mdpi.com

In medicinal chemistry, benzoic acid derivatives are a common scaffold for developing new therapeutic agents. preprints.orgresearchgate.net For instance, derivatives have been investigated for their potential as sirtuin inhibitors, which are targets for cancer therapy. nih.gov Research has shown that the nature and position of substituents on the benzoic acid ring are critical for biological activity. nih.gov Studies on compounds like 3-hydroxy-4-methylbenzoic acid and 3,5-dihydroxy-4-methylbenzoic acid have highlighted their potential as intermediates in the synthesis of anti-inflammatory and antimicrobial agents. sigmaaldrich.com

Rationale for Focused Academic Investigation of this compound

The specific substitution pattern of this compound makes it a valuable target for focused academic investigation. Its structure is not as simple as benzoic acid, yet it is not as symmetrical as some of the more common dicarboxylic acids used in large-scale polymer production. This intermediate complexity makes it an interesting building block for creating specialized chemicals.

One of the primary reasons for investigating this compound is its potential as a precursor in multi-step organic syntheses. The two different functional groups, the carboxylic acid and the hydroxymethyl group, can be reacted selectively under different conditions. This allows chemists to build up molecular complexity in a controlled manner. For example, the carboxylic acid could be protected while the hydroxymethyl group is modified, or vice versa. This controlled reactivity is essential for synthesizing complex target molecules like pharmaceuticals or natural products.

Furthermore, the specific spatial arrangement of the functional groups can lead to unique properties in the molecules derived from it. In materials science, the geometry of a linker molecule is critical in determining the structure and properties of a resulting polymer or MOF. The less-symmetrical nature of this compound, compared to more common linkers like terephthalic acid, could lead to the formation of novel materials with unique structural or functional properties. Academic research is often focused on exploring these kinds of structure-property relationships to design new materials with desired characteristics.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRPLXVCJSVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262855-94-7 | |

| Record name | 3-(hydroxymethyl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxymethyl 4 Methylbenzoic Acid and Its Precursors

Conventional and Novel Synthetic Routes

The synthesis of 3-(Hydroxymethyl)-4-methylbenzoic acid is not widely documented in readily available literature, necessitating a discussion of plausible and established synthetic transformations applied to analogous structures. A multi-step approach commencing from aromatic precursors is the most chemically viable strategy.

Multi-Step Approaches from Aromatic Precursors

A logical and conventional synthetic route to this compound originates from 3,4-dimethylbenzoic acid. This multi-step synthesis involves a sequence of protection, regioselective functionalization, and deprotection steps.

The initial step typically involves the protection of the carboxylic acid functionality of 3,4-dimethylbenzoic acid to prevent its interference in subsequent reactions. Esterification, for example, with methanol (B129727) in the presence of an acid catalyst, would yield methyl 3,4-dimethylbenzoate (B1227856).

The cornerstone of this synthetic approach is the selective functionalization of the methyl group at the 3-position. This is most commonly achieved through a benzylic bromination reaction to form methyl 3-(bromomethyl)-4-methylbenzoate. This intermediate can then be hydrolyzed to the corresponding alcohol, methyl 3-(hydroxymethyl)-4-methylbenzoate. Finally, deprotection of the ester group, typically through acid or base-catalyzed hydrolysis, would afford the target molecule, this compound.

A similar multi-step reaction sequence has been documented for the synthesis of methyl 4-(bromomethyl)-3-methoxybenzoate from methyl 3-methoxy-4-methylbenzoate google.com. In this case, the starting material was treated with N-bromosuccinimide (NBS) under UV irradiation to achieve benzylic bromination google.com.

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide (NBS) | Ethyl acetate (B1210297) | UV irradiation, 0-5°C, 4 hours | Methyl 4-(bromomethyl)-3-methoxybenzoate | 95% | google.com |

| Methyl 3-methoxy-4-methylbenzoate | Bromine, 2,2'-Azobis(2-methylpropionitrile) | Carbon tetrachloride | Reflux, 1 hour then RT overnight | Methyl 4-(bromomethyl)-3-methoxybenzoate | - | |

| 4-Methylbenzoate | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride | Reflux, 7 hours | Methyl 4-(bromomethyl)benzoate | - | guidechem.com |

This table showcases reaction conditions for the benzylic bromination of precursors analogous to methyl 3,4-dimethylbenzoate.

Regioselective Functionalization Strategies

The critical challenge in the synthesis of this compound from 3,4-dimethylbenzoic acid is achieving regioselective functionalization of the C3-methyl group over the C4-methyl group. The electronic properties of the substituents on the aromatic ring play a crucial role in directing this selectivity.

In the case of methyl 3,4-dimethylbenzoate, the methyl group at the 4-position is electron-donating, which could potentially activate the adjacent C-H bonds of the 3-methyl group towards radical abstraction, thereby favoring bromination at this position. This is supported by the successful selective bromination of methyl 3-methoxy-4-methylbenzoate at the 4-methyl position, which is adjacent to the electron-donating methoxy (B1213986) group google.com.

Alternative strategies could involve the selective oxidation of the 3-methyl group. While various methods exist for benzylic C-H oxidation, achieving regioselectivity between two methyl groups on the same aromatic ring is challenging rsc.orgnih.govnih.govacs.orgmdpi.comsemanticscholar.org. The selective oxidation of one methyl group in 2-nitro-m-xylene has been reported, suggesting that strong electronic directing effects can be exploited google.com. However, the directing effects in methyl 3,4-dimethylbenzoate are more subtle.

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity in the synthesis of this compound and its precursors.

For the benzylic bromination step, radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used in conjunction with N-bromosuccinimide (NBS) guidechem.com. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chlorobenzene (B131634) under thermal or photochemical initiation google.com. Optimization of the reaction time, temperature, and the stoichiometry of the reagents is crucial to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts.

In the context of selective oxidation, a range of transition metal catalysts, including those based on cobalt, manganese, and copper, have been investigated for benzylic C-H oxidation mdpi.com. For instance, a combination of a copper(II) salt and a polyoxometalate has been shown to be effective for the selective oxidation of benzylic C-H bonds to carbonyls acs.org. The development of a catalyst system that can regioselectively oxidize the 3-methyl group of methyl 3,4-dimethylbenzoate to a hydroxymethyl group would represent a significant advancement.

| Catalyst System | Oxidant | Substrate Type | Product | Reference |

| Cp2VCl2 | TBHP | Benzylic C-H | Ketone | nih.gov |

| Cu(II)/{PMo12} | - | Benzylic C-H, Benzylic alcohols | Carbonyl compounds | acs.org |

| MFM-170 (Cu-MOF) | tBuOOH | Benzylic C-H | Ketones | nih.gov |

| Bisphosphonium/Cobalt | - | Benzylic alcohols | Aldehydes | rsc.org |

This table presents various catalyst systems employed for the oxidation of benzylic positions, which could be adapted for the selective synthesis of this compound.

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. This includes the use of sustainable reagents and solvents, as well as the development of catalytic and atom-economical processes.

Sustainable Reagents and Solvents

In the context of the multi-step synthesis of this compound, several opportunities exist to incorporate greener practices. The use of hazardous solvents like carbon tetrachloride in the bromination step is a significant environmental concern guidechem.com. Exploring alternative, less toxic solvents such as ethyl acetate or even solvent-free conditions would be a key improvement google.com.

Furthermore, the development of catalytic methods for the direct hydroxymethylation of the C-H bond of the 3-methyl group would be a highly atom-economical and greener alternative to the bromination-hydrolysis sequence. This would avoid the use of bromine-based reagents and the generation of stoichiometric byproducts.

A particularly promising green approach is the use of biocatalysis. For example, cytochrome P450 monooxygenases have been shown to selectively hydroxylate benzylic positions on aromatic compounds rsc.org. A study demonstrated the efficient and selective benzylic hydroxylation of methyl 2-methoxy-3-methylbenzoate using a mutant of P450 BM3, achieving a 73% yield of methyl 3-(hydroxymethyl)-2-methoxybenzoate rsc.org. The application of a similar biocatalytic system to methyl 3,4-dimethylbenzoate could provide a direct and sustainable route to methyl 3-(hydroxymethyl)-4-methylbenzoate. This enzymatic approach operates under mild conditions in aqueous media, representing a significant advancement in green chemistry for the synthesis of this class of compounds.

Waste Minimization and Atom Economy Considerations

The principles of green chemistry, particularly waste minimization and atom economy, are crucial in modern synthetic design. researchgate.net The atom economy of a reaction is a measure of the efficiency with which atoms from the reactants are incorporated into the desired product. researchgate.net

In the context of synthesizing this compound, the choice of synthetic route has significant implications for waste generation.

Direct Oxidation: A direct catalytic oxidation of 3,4-dimethylbenzoic acid using a benign oxidant like molecular oxygen or hydrogen peroxide would, in principle, offer high atom economy. The primary byproduct in such a case would be water. However, achieving high selectivity can be challenging, and the use of metal catalysts, even in catalytic amounts, can lead to waste streams requiring treatment.

Bromination-Hydrolysis Sequence: The two-step bromination-hydrolysis pathway has a lower atom economy. In the bromination step with NBS, succinimide (B58015) is generated as a stoichiometric byproduct. The subsequent hydrolysis of the benzylic bromide, for instance using an aqueous base followed by acidification, will produce salt waste.

An illustrative breakdown of the atom economy for the bromination-hydrolysis route is presented below:

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Bromination | 3,4-Dimethylbenzoic acid, N-Bromosuccinimide | 3-(Bromomethyl)-4-methylbenzoic acid | Succinimide | Lower |

| Hydrolysis | 3-(Bromomethyl)-4-methylbenzoic acid, Water | This compound | Hydrogen Bromide | Higher |

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

Scaling up the synthesis of this compound from the laboratory bench to larger quantities introduces several challenges that need to be addressed through careful process design and intensification.

For the bromination-hydrolysis pathway , key scale-up considerations include:

Heat and Mass Transfer: The free-radical bromination is often initiated by heat or light and can be exothermic. Maintaining precise temperature control is critical to prevent runaway reactions and the formation of impurities. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. The use of jacketed reactors with efficient stirring is essential.

Mixing: Homogeneous mixing of the reactants, especially in slurry reactions involving NBS, is crucial for consistent results and to avoid localized "hot spots."

Safety: The handling of bromine or NBS on a larger scale requires stringent safety protocols due to their corrosive and toxic nature. The work-up procedures, which may involve quenching of reactive intermediates, also need to be carefully designed.

Process intensification strategies that could be employed include:

Flow Chemistry: Conducting the bromination reaction in a continuous flow reactor can offer significant advantages in terms of safety, heat and mass transfer, and reproducibility. The small reactor volume at any given time minimizes the risk associated with hazardous intermediates.

Catalytic Routes: For direct oxidation methods, the development of a robust and recyclable heterogeneous catalyst would be highly beneficial for scale-up, simplifying product isolation and reducing waste. thieme-connect.de

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification and isolation of the intermediates and the final product are critical to obtaining this compound of high purity.

Purification of 3-(bromomethyl)-4-methylbenzoic acid: The primary intermediate from the bromination step can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility profile of the product and the impurities. Common impurities might include unreacted starting material and the dibrominated product. Column chromatography could also be employed for smaller scale purification, although it is less practical for larger quantities.

Purification of this compound: The final product, being a carboxylic acid with a hydroxyl group, is a polar molecule.

Recrystallization: This is the most common and scalable method for purifying solid organic compounds. A suitable solvent or solvent mixture would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given its structure, polar solvents like water, or mixtures of alcohols and water, might be effective.

Acid-Base Extraction: An aqueous work-up involving acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration. nih.gov

Chromatography: For achieving very high purity, especially for analytical standards, column chromatography using silica (B1680970) gel as the stationary phase and a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) would be effective. The separation of isomers, if present, can be challenging and may require optimized chromatographic conditions. google.com

The purity of the final compound and its intermediates would typically be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Chemical Reactivity and Derivatization of 3 Hydroxymethyl 4 Methylbenzoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical reactions, including esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid group of 3-(Hydroxymethyl)-4-methylbenzoic acid into an ester is a fundamental transformation. The general principle of esterification involves reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst. tcu.eduyoutube.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This can be accomplished by using an excess of the alcohol or by removing water as it is formed. tcu.edu

Common methods for esterifying benzoic acid derivatives include:

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.educabidigitallibrary.org For example, reacting this compound with methanol (B129727) and an acid catalyst would yield methyl 3-(hydroxymethyl)-4-methylbenzoate. youtube.com

Reaction with Alkyl Halides: Esters can also be formed by reacting the carboxylate salt of the acid with an alkyl halide. google.com This method is particularly useful for preparing esters of more complex alcohols.

A specific derivative, ethyl 3-(hydroxymethyl)-4-methylbenzoate, is a known compound synthesized from its parent acid. chemicalbook.comnih.gov

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Methanol | Acid catalyst (e.g., H₂SO₄), heat | Methyl 3-(hydroxymethyl)-4-methylbenzoate | youtube.com |

| Ethanol | Acid catalyst, heat | Ethyl 3-(hydroxymethyl)-4-methylbenzoate | chemicalbook.comnih.gov |

The carboxylic acid moiety can react with primary or secondary amines to form amides, a reaction known as amidation or peptide coupling when involving amino acids. youtube.com This reaction typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

The direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, coupling reagents are employed to facilitate the reaction under milder conditions. bachem.com The general process involves converting the carboxyl group's hydroxyl into a better leaving group.

Common coupling strategies applicable to this compound include:

Carbodiimide-based Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be included to increase efficiency and suppress side reactions. bachem.com

Uronium/Iminium Salt-based Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that have largely replaced older methods.

For instance, reacting this compound with an amine (R-NH₂) in the presence of a coupling reagent would yield the corresponding amide, N-alkyl-3-(hydroxymethyl)-4-methylbenzamide. youtube.com This methodology is central to the synthesis of peptides and other complex molecules. nih.govmasterorganicchemistry.com

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). For aromatic carboxylic acids like benzoic acid derivatives, this reaction is generally difficult and requires harsh conditions. nih.gov

One common laboratory method for the decarboxylation of benzoic acids is heating with soda lime (a mixture of calcium oxide and sodium hydroxide). libretexts.org The reaction proceeds through the formation of the sodium salt, followed by the elimination of the carboxylate group and its replacement by a hydrogen atom. libretexts.org Applying this to this compound would be expected to produce 2-methylbenzyl alcohol.

More modern methods for decarboxylation have been developed, often employing transition metal catalysts. For example, copper-catalyzed decarboxylation reactions can proceed under milder conditions. nih.gov Another approach involves a photoinduced, copper-catalyzed radical decarboxylation that can be used for subsequent functionalization. nih.gov The decarboxylation of hydroxybenzoic acids can also be catalyzed by palladium complexes to yield phenolic compounds. rsc.org

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group behaves as a typical primary alcohol, making it amenable to oxidation, etherification, and esterification.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, 4-methylisophthalaldehyde-3-carboxylic acid, requires mild oxidizing agents to prevent over-oxidation to the dicarboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. Electrochemical oxidation can also be employed. aip.orgaip.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, yielding 4-methylisophthalic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Oxone. mdma.ch The electrochemical oxidation of the analogous 4-(hydroxymethyl)benzoic acid on gold electrodes has been shown to produce both the aldehyde and the dicarboxylic acid (terephthalic acid). aip.orgaip.org This suggests that similar electrochemical methods could be applied to this compound.

| Oxidizing Agent Type | Example Reagent | Product | Reference |

|---|---|---|---|

| Mild | PCC, DMP, Electrochemical Oxidation | 3-Formyl-4-methylbenzoic acid | aip.orgaip.org |

| Strong | KMnO₄, H₂CrO₄, Oxone | 4-Methyl-1,3-benzenedicarboxylic acid (4-methylisophthalic acid) | mdma.ch |

The hydroxyl of the hydroxymethyl group can undergo reactions typical of alcohols.

Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide) to form the corresponding ether. This would produce derivatives such as 3-(methoxymethyl)-4-methylbenzoic acid. The synthesis of the related compound 3-Methoxy-4-methylbenzoic acid from 5-Bromo-2-methylphenol highlights the feasibility of forming such ether linkages on this aromatic system. chemicalbook.com

Esterification: The hydroxyl group can be esterified by reaction with an acyl halide or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. For example, reacting this compound with acetyl chloride would yield 3-(acetoxymethyl)-4-methylbenzoic acid. This reaction allows for the introduction of a second, different ester group into the molecule, creating diesters if the carboxylic acid moiety is also esterified.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-(hydroxymethyl)-4-methylbenzoate |

| Ethyl 3-(hydroxymethyl)-4-methylbenzoate |

| N-alkyl-3-(hydroxymethyl)-4-methylbenzamide |

| 2-Methylbenzyl alcohol |

| 3-Formyl-4-methylbenzoic acid |

| 4-Methyl-1,3-benzenedicarboxylic acid (4-methylisophthalic acid) |

| Terephthalic acid |

| 3-(Methoxymethyl)-4-methylbenzoic acid |

| 3-Methoxy-4-methylbenzoic acid |

| 5-Bromo-2-methylphenol |

| 3-(Acetoxymethyl)-4-methylbenzoic acid |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-Hydroxy-7-azabenzotriazole (HOAt) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

Halogenation and Other Substitutions

The chemical structure of this compound offers multiple sites for halogenation: the aromatic ring and the benzylic hydroxymethyl group. The reaction conditions employed dictate the regiochemical outcome.

Ring Halogenation: Electrophilic aromatic halogenation, such as bromination or chlorination, is directed by the existing substituents on the benzene (B151609) ring. This pathway is discussed in detail in section 3.3.1.

Side-Chain Halogenation: The hydroxymethyl group is susceptible to substitution reactions. The hydroxyl moiety is a poor leaving group; therefore, it typically requires activation prior to nucleophilic substitution. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzylic chloride or bromide, which are excellent substrates for subsequent nucleophilic displacement reactions.

Alternatively, free-radical halogenation, often initiated by N-bromosuccinimide (NBS) with a radical initiator like AIBN, can selectively halogenate the benzylic position. acs.org This method is commonly used for toluic acids and their derivatives to introduce a halogen on the methyl group. acs.orgrsc.orgacs.org For this compound, this reaction would likely target the -CH₂OH group, potentially leading to the acyl halide if the carboxylic acid reacts as well, or requiring protection of the acid function.

Other Substitutions: The benzylic halide derivative serves as a versatile intermediate. It can be reacted with a variety of nucleophiles to introduce different functionalities. For example, the benzylic halide can be oxidized to an aldehyde, providing another route for derivatization.

Aromatic Ring Functionalization and Substitution Patterns

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of its three substituents. msu.edu The outcome of reactions such as nitration, sulfonation, or halogenation depends on the balance between activating and deactivating influences and their regiochemical preferences. youtube.comyoutube.com

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.

Methyl (-CH₃): This group is activating and an ortho, para-director due to hyperconjugation and inductive effects.

When these effects are combined, the substitution pattern can be predicted. The methyl group at C4 directs electrophiles to the C3 and C5 positions. The hydroxymethyl group at C3 directs towards C2 and C6. The carboxylic acid at C1 directs towards C5. The C3 and C4 positions are already substituted. The positions ortho to the activating methyl group (C3 and C5) are electronically favored. However, the C3 position is sterically hindered and already substituted. The C5 position is activated by the methyl group (para) and directed by the carboxylic acid (meta). The C2 and C6 positions are ortho to the deactivating carboxylic acid group, making them less favorable for substitution. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the para-methyl group and meta to the carboxyl group.

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | C1 | Deactivating | meta (to C3, C5) |

| -CH₂OH | C3 | Weakly Deactivating | ortho, para (to C2, C4, C6) |

| -CH₃ | C4 | Activating | ortho, para (to C3, C5) |

| Predicted EAS Site | C5 | Reinforced by -CH₃ (para) and -COOH (meta) |

For example, the sulfonation of a related compound, 4-methylbenzoic acid (p-toluic acid), can lead to the introduction of a sulfonic acid group. In the case of 3-(chlorosulfonyl)-4-methylbenzoic acid, it is synthesized and subsequently converted to its methyl ester, demonstrating a substitution reaction on the ring. chemicalbook.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org This method utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to a nearby ortho position. organic-chemistry.org

For this compound, the carboxylic acid group can serve as an effective DMG after deprotonation by the organolithium base. Studies on unprotected benzoic acids have shown that the resulting carboxylate is a potent DMG, directing lithiation specifically to the C2 position. organic-chemistry.orgrsc.org The reaction is typically performed at low temperatures (e.g., -78 °C) using a strong base like s-butyllithium in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA).

The resulting aryllithium intermediate at C2 can then be quenched with a wide range of electrophiles (E⁺) to introduce a new substituent exclusively at that position.

Reaction Scheme for Directed Ortho-Metalation

(1) Deprotonation of the carboxylic acid and ortho-lithiation at C2. (2) Reaction with an electrophile (E⁺) to yield the 2,3,4-trisubstituted benzoic acid derivative.

While the hydroxyl group of the hydroxymethyl substituent could also potentially act as a DMG, the carboxylate is generally a stronger directing group in this context. rsc.org This methodology provides a reliable route to contiguously substituted benzoic acid derivatives that are otherwise difficult to access.

Synthesis of Structural Analogues and Hybrid Compounds

Preparation of Bioisosteres and Conformationally Restricted Derivatives

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. baranlab.org The scaffold of this compound can be modified by replacing key functional groups with known bioisosteres.

Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often associated with poor oral bioavailability and rapid metabolism. It can be replaced with several non-classical bioisosteres that mimic its acidic nature and hydrogen bonding capabilities. drughunter.com Common replacements include:

Tetrazoles: 5-Substituted-1H-tetrazoles have a pKa similar to carboxylic acids and are found in numerous FDA-approved drugs. nih.gov

Acyl-sulfonamides: These groups can also serve as effective mimics.

Hydroxyisoxazoles or other acidic heterocycles: These can provide alternative geometries and electronic profiles. drughunter.com

Benzene Ring Bioisosteres: To improve properties like solubility and metabolic stability, or to explore new chemical space, the 1,3,4-trisubstituted benzene ring can be replaced with saturated, three-dimensional scaffolds. nih.gov These conformationally restricted derivatives can lock the substituents in a specific spatial arrangement. Examples include:

Bicyclo[1.1.1]pentane (BCP): Used as a para-substituted benzene mimic. nih.gov

Bicyclo[2.1.1]hexane and Bicyclo[3.1.1]heptane: These have been developed as meta-substituted benzene bioisosteres. acs.orgbeilstein-journals.org

Cubane: Another rigid scaffold used to replace aromatic rings.

The synthesis of these analogues would involve multi-step sequences where the bioisosteric core is built first, followed by the introduction of the hydroxymethyl, methyl, and carboxyl-equivalent functionalities.

Conjugation with Biologically Relevant Scaffolds

The presence of a carboxylic acid group makes this compound an ideal candidate for conjugation to biologically relevant molecules, such as peptides, proteins, or amino-functionalized linkers, through stable amide bond formation. nih.govnih.gov

The standard procedure involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine group of the biological scaffold. The most common method is the use of carbodiimide (B86325) coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or a similar additive.

General Conjugation Procedure:

Activation: The carboxylic acid of this compound is reacted with EDC and NHS in a suitable buffer, typically at a slightly acidic pH (~5-6), to form a semi-stable NHS-ester.

Coupling: The biological molecule containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain of a peptide) is added to the activated NHS-ester solution. The pH is often raised to ~7.5-8.5 to facilitate the nucleophilic attack of the deprotonated amine on the ester, forming a stable amide linkage. researchgate.net

Purification: The resulting conjugate is purified from unreacted starting materials and byproducts.

This strategy allows for the covalent attachment of the this compound moiety to a larger biomolecule, potentially imparting new properties or acting as a molecular probe or a component of a larger therapeutic construct.

Computational and Theoretical Investigations of 3 Hydroxymethyl 4 Methylbenzoic Acid

Quantum Chemical Studies of Molecular Structure and Electronic Properties

No specific research data is available for this section.

Geometry Optimization and Conformational Analysis

No specific research data is available for this subsection. Theoretical studies would typically involve methods like DFT (e.g., B3LYP) with various basis sets (e.g., 6-311++G(d,p)) to find the lowest energy conformation by analyzing the potential energy surface. This would involve the rotation of the carboxylic acid and hydroxymethyl groups.

Frontier Molecular Orbital (FMO) Analysis

No specific research data is available for this subsection. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies)

No specific research data is available for this subsection. Computational methods are used to predict vibrational spectra (Infrared and Raman) by calculating the harmonic frequencies of the molecule's normal modes. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups like O-H, C=O, C-H, and the carboxylic acid group.

Reaction Mechanism Elucidation via Computational Chemistry

No specific research data is available for this section.

Transition State Analysis for Key Synthetic Steps

No specific research data is available for this subsection. For any proposed synthetic route to 3-(Hydroxymethyl)-4-methylbenzoic acid, computational analysis could identify the transition state structures and their corresponding energies. This information is crucial for understanding the reaction kinetics and determining the rate-limiting step of the synthesis.

Catalytic Pathways and Energetics

No specific research data is available for this subsection. If the synthesis of this compound involves a catalyst, computational chemistry could be employed to map out the entire catalytic cycle. This would include the binding of reactants to the catalyst, the energetics of intermediate steps, and the release of the final product, providing insight into the catalyst's efficiency and mechanism of action.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for elucidating how a molecule's chemical structure relates to its biological activity. nih.gov These models aim to identify key molecular features, or descriptors, that govern a compound's efficacy, potency, or toxicity. nih.gov For a molecule like this compound, a QSAR model would mathematically correlate its structural properties with a specific biological endpoint.

Research on various benzoic acid derivatives has successfully established QSAR models. For instance, studies on benzoylaminobenzoic acid derivatives acting as enzyme inhibitors revealed that inhibitory activity is positively correlated with descriptors such as hydrophobicity, molar refractivity, and the presence of a hydroxyl group on the aromatic nucleus. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions was found to decrease activity. nih.gov Another QSAR study on the toxicity of substituted benzoic acids to various organisms found that a combination of the partition coefficient (log P) and either the acid dissociation constant (pKa) or the energy of the lowest unoccupied molecular orbital (ELUMO) significantly improved the predictive power of the toxicity models. nih.gov

These findings suggest that a QSAR study of this compound and its analogs would likely involve the calculation of similar descriptors to predict their activity.

Table 1: Key Descriptors in QSAR Models for Benzoic Acid Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | Hammett Constants (σ) | Describes electron-donating/withdrawing effects of substituents, influencing binding. | nih.gov |

| Dipole Moment | Relates to the polarity and electrostatic interactions of the molecule. | researchgate.net | |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Can be related to the reactivity and electron-accepting capabilities of the molecule. | nih.gov | |

| Steric/Topological | Molar Refractivity | Relates to molecular volume and polarizability. | nih.gov |

| Molecular Shape Indices | Quantifies the three-dimensional shape of the molecule. | ||

| Hydrophobicity | Partition Coefficient (log P) | Measures the lipophilicity of the molecule, crucial for membrane permeation and hydrophobic interactions. | nih.gov |

Drug design strategies are broadly categorized as ligand-based or structure-based. Both approaches could be hypothetically applied to develop new molecules derived from the this compound scaffold.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. QSAR is a primary example of ligand-based design. acs.org By analyzing the common structural features and properties of active molecules, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. For this compound, if a series of its derivatives were synthesized and tested, their activities could be used to build a pharmacophore model to guide the design of more potent analogs.

Structure-Based Design: This powerful method is employed when the 3D structure of the target protein or enzyme is available, often determined through X-ray crystallography or NMR spectroscopy. It allows for the rational design of inhibitors that fit precisely into the target's binding site.

A prominent example involves the design of 2,5-substituted benzoic acid inhibitors targeting the anti-apoptotic protein Mcl-1. nih.gov In this research, crystal structures of initial hits in complex with Mcl-1 guided the design process. The benzoic acid's carboxyl group was identified as a crucial anchor, forming a key hydrogen bond with an arginine residue (Arg263) in the protein's binding pocket. nih.gov This knowledge allowed researchers to modify other parts of the scaffold to optimize interactions with adjacent hydrophobic pockets, leading to inhibitors with significantly improved binding affinity. nih.gov Similarly, research on inhibitors for human carbonic anhydrase based on a 2-(benzylsulfinyl)benzoic acid scaffold used molecular modeling to guide the exploration of chemical space and establish robust structure-activity relationships. nih.govresearchgate.net

Computational docking is a key technique used to predict how a small molecule like this compound might bind to a protein target. This method places the ligand into the binding site of a receptor in various orientations and conformations, scoring each pose to estimate the strength of the interaction.

Studies on related benzoic acid derivatives provide insight into the types of interactions that would be assessed. For the Mcl-1 inhibitors, docking predictions revealed that a phenethylthio moiety occupied a hydrophobic pocket, making contact with specific leucine (B10760876) and valine residues. nih.gov The carboxyl group of the benzoic acid scaffold consistently formed a hydrogen bond with a key arginine residue. nih.gov In a separate study, the binding of substituted benzoic acids to bovine serum albumin was found to be heavily influenced by the electron-density distribution in the aromatic ring, with interactions involving the carboxylic group and cationic amino acid residues being critical. nih.gov

A predictive docking simulation for this compound would therefore focus on identifying:

Hydrogen Bonds: The carboxylic acid and hydroxymethyl groups are primary candidates for forming hydrogen bonds with polar residues (e.g., Arginine, Serine, Aspartate) in a binding site.

Hydrophobic Interactions: The methyl-substituted benzene (B151609) ring can engage in hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Phenylalanine. nih.gov

Electrostatic Interactions: The negatively charged carboxylate group (at physiological pH) can form strong electrostatic interactions with positively charged residues like Lysine (B10760008) and Arginine. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This technique can be used to explore the conformational flexibility of this compound, study its interaction stability with a biological target, and understand its behavior in different solvent environments. ucl.ac.uk

An MD simulation involves calculating the forces between atoms and using these forces to solve the classical equations of motion. For a system containing this compound and a target protein, an MD simulation could:

Assess Binding Stability: By running a simulation of the docked complex, one can assess the stability of the predicted binding pose. Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand in the binding site are monitored. A stable, low RMSD suggests a favorable and persistent binding mode. nih.gov

Explore Conformational Landscape: The simulation would reveal the preferred conformations of the molecule, both in its free state and when bound to a target. Analysis of the torsional angles, such as the rotation around the bond connecting the carboxylic group to the ring, can identify the most energetically favorable shapes. Studies on hydroxybenzoic acid isomers have shown that while some isomers exist as a single stable conformer, others are a mixture of multiple conformers, which can be explored computationally. nih.gov

Characterize Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time. This can reveal which interactions are transient and which are stable, providing a deeper understanding of the binding mechanism. nih.gov

Table 2: Typical Data and Parameters from a Molecular Dynamics Simulation

| Parameter/Analysis | Description | Purpose | Reference |

|---|---|---|---|

| Simulation Setup | Force Field (e.g., CHARMM, AMBER) | A set of parameters describing the potential energy of the system's atoms and bonds. | |

| Water Model (e.g., TIP3P) | Defines the properties of the solvent molecules. | ||

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | nih.gov | |

| Trajectory Analysis | Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, typically for the protein backbone or ligand, from a reference structure. Assesses structural stability. | nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of a molecule or complex over time. | nih.gov | |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the ligand and target. | nih.gov | |

| Cluster Analysis | Groups similar conformations from the trajectory to identify the most populated and representative binding modes. | nih.gov |

Biochemical and Preclinical Biological Studies of 3 Hydroxymethyl 4 Methylbenzoic Acid and Its Derivatives

Investigation of Enzyme Interactions and Modulation

The interaction of benzoic acid derivatives with various enzymes is a key area of preclinical research. These interactions often involve the inhibition or modulation of enzyme activity, which can have significant therapeutic implications.

Derivatives of hydroxybenzoic acids have been identified as inhibitors of several key enzymes. Studies have explored their mechanisms of action, revealing competitive, non-competitive, and other forms of inhibition.

One notable derivative of the parent compound 3-hydroxy-4-methylbenzoic acid, 2-chloro-3-hydroxy-5-methoxy-4-methylbenzoic acid , isolated from the fungus Bjerkandera adusta, has been found to inhibit neurolysin and the angiotensin-converting enzyme (ACE) nih.gov. While detailed kinetic studies were not specified, this finding points to the potential of this structural class to interact with critical metalloproteases.

Other benzoic acid derivatives have been studied more extensively. For instance, aminobenzoic acids have demonstrated non-competitive inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production nih.gov. Kinetic analysis showed that these derivatives bind to a site other than the active site, interacting with either the free enzyme or the enzyme-substrate complex to form a non-productive complex nih.gov.

In the context of neurodegenerative diseases, various hydroxybenzoic acid derivatives have been investigated as acetylcholinesterase (AChE) inhibitors. Calorimetric and docking simulation studies on 16 different hydroxybenzoic acids revealed varied inhibitory potential nih.gov. For example, 3-hydroxybenzoic acid was shown to inhibit AChE, and the addition of a second hydroxyl group at the 4-position (protocatechuic acid) resulted in a statistically lower IC50 value, suggesting a more potent interaction, which was attributed to an additional hydrogen bond with the amino acid residue Glu199 in the enzyme's active site nih.gov.

Although specific studies targeting histone deacetylase (HDAC) or neuraminidase with 3-(Hydroxymethyl)-4-methylbenzoic acid derivatives are not prominent, research on other benzoic acid structures provides relevant insights. A complex derivative, {4-[2,2-bis(hydroxymethyl)-5-oxo-pyrrolidin-1-yl]-3-[(dipropylamino)methyl)]benzoic acid} , was designed as an influenza neuraminidase inhibitor nih.gov. This highlights the utility of the benzoic acid scaffold in designing enzyme inhibitors.

Table 1: Enzyme Inhibition by Benzoic Acid Derivatives

| Derivative Name | Target Enzyme | Inhibition Type/Potency (IC50) | Source |

|---|---|---|---|

| 2-chloro-3-hydroxy-5-methoxy-4-methylbenzoic acid | Neurolysin, Angiotensin-Converting Enzyme (ACE) | Activity Reported | nih.gov |

| 2-aminobenzoic acid | Tyrosinase (monophenolase) | Non-competitive, Ki = 5.15 µM | nih.gov |

| 4-aminobenzoic acid | Tyrosinase (monophenolase) | Non-competitive, Ki = 3.8 µM | nih.gov |

| 3-hydroxybenzoic acid | Acetylcholinesterase (AChE) | Inhibition confirmed | nih.gov |

Substrate mimicry is a common mechanism for enzyme inhibitors. The inhibitor molecule structurally resembles the natural substrate of the enzyme, allowing it to bind to the active site but preventing the catalytic reaction from completing. A derivative of benzoic acid designed to inhibit influenza neuraminidase provides a clear example of this principle. The inhibitor, {4-[2,2-bis(hydroxymethyl)-5-oxo-pyrrolidin-1-yl]-3-[(dipropylamino)methyl)]benzoic acid} , uses its benzoic acid core to mimic the pyranose ring of the natural substrate, sialic acid nih.gov. This mimicry allows it to occupy the active site and block the enzyme's function nih.gov.

The enzymatic biotransformation of this compound itself is not well-documented. However, studies on related metabolic pathways in nature show that hydroxybenzoic acids are key metabolites. For instance, cell suspension cultures of Vanilla planifolia can convert various methoxycinnamic acids into their corresponding hydroxybenzoic acids through side-chain degradation and subsequent demethylation nih.gov. This indicates that biological systems possess the enzymatic machinery to modify and produce such compounds, although specific pathways for the subject compound remain an area for further investigation.

Receptor Binding and Signaling Pathway Modulation (In Vitro Models)

Beyond direct enzyme inhibition, benzoic acid derivatives can exert biological effects by binding to cellular receptors and modulating downstream signaling pathways.

Cellular assays are crucial for identifying the molecular targets of bioactive compounds. A synthetic benzoic acid derivative, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) , was found to have potent antiangiogenic and antitumor effects nih.gov. Studies identified its target as the retinoic acid receptor alpha (RAR-alpha) nih.gov. The binding of TAC-101 to this receptor was shown to interfere with the binding of the transcription factor activator protein-1 (AP-1) to DNA, which in turn reduced the expression of vascular endothelial growth factor (VEGF) in DLD-1 human colon cancer cells nih.gov.

In a different context, the structural isomer 4-hydroxy-benzoic acid was investigated for estrogen-like activity. In the estrogen receptor (ER)-positive breast cancer cell line MCF-7, this compound promoted cell proliferation nih.gov. This proliferative effect was successfully blocked by the ER antagonist ICI 182780, validating the estrogen receptor as the molecular target for its activity nih.gov.

Characterization of the ligand-receptor complex provides detailed insight into the mechanism of action. For TAC-101, its interaction with RAR-alpha is the critical event that triggers its antiangiogenic effects by disrupting AP-1 signaling nih.gov.

For 4-hydroxy-benzoic acid, its estrogen-like effects were confirmed to be mediated specifically through ERα nih.gov. Western blotting analysis demonstrated that the compound induced a concentration-dependent increase in the phosphorylation of key signaling proteins, including extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and serine/threonine kinase (AKT), as well as ERα itself nih.gov. This indicates that the binding of 4-hydroxy-benzoic acid to ERα activates these downstream pro-proliferative pathways nih.gov. Docking studies of other hydroxybenzoic acids with enzymes like AChE have further helped to characterize these interactions, revealing specific hydrogen bonds with key amino acid residues within the binding site nih.gov.

Table 2: Receptor Interactions and Signaling Modulation by Benzoic Acid Derivatives

| Derivative/Isomer Name | Identified Target | Key Signaling Pathway Proteins Affected | Cellular Outcome | Source |

|---|---|---|---|---|

| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | Retinoic acid receptor alpha (RAR-alpha) | Activator protein-1 (AP-1), Vascular Endothelial Growth Factor (VEGF) | Antiangiogenic, Antitumor | nih.gov |

Cellular Effects in Preclinical Models (Excluding Clinical Trials)

The interactions at the enzyme and receptor level translate into observable cellular effects in preclinical models. Studies using human cell lines and animal models have demonstrated a range of activities for benzoic acid derivatives.

A derivative of the parent compound, 2-chloro-3-hydroxy-5-methoxy-4-methylbenzoic acid , along with other benzoic acid derivatives isolated from the fungus Bjerkandera adusta, was shown to modulate the proteostasis network in human foreskin fibroblasts nih.gov. These compounds enhanced the activity of the two main cellular protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) nih.gov. Specifically, they were found to strongly activate cathepsins B and L, which are key lysosomal proteases nih.gov.

In preclinical cancer models, the derivative TAC-101 demonstrated significant antitumor and antiangiogenic effects, not only in cell cultures but also in a rat hepatic metastatic model of colon cancer nih.gov. Similarly, while it is a more distant structural relative, 4-hydroxycoumarin was shown to reduce experimental lung metastases and diminish primary tumor growth in a mouse melanoma model, highlighting the potential for related small molecules to impact cancer progression in vivo nih.gov.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-3-hydroxy-5-methoxy-4-methylbenzoic acid |

| 2-aminobenzoic acid |

| 4-aminobenzoic acid |

| 3-hydroxybenzoic acid |

| 3,4-dihydroxybenzoic acid (Protocatechuic acid) |

| {4-[2,2-bis(hydroxymethyl)-5-oxo-pyrrolidin-1-yl]-3-[(dipropylamino)methyl)]benzoic acid} |

| Sialic acid |

| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) |

| 4-hydroxy-benzoic acid |

| 4-hydroxycoumarin |

| 2,4-dichloro-3,5-dimethoxybenzoic acid |

| 2,4-dichloro-5-methoxybenzoic acid |

| methyl 2,4-dichloro-5-methoxybenzoate |

Anti-proliferative Activity in Cancer Cell Lines

While direct research on the anti-proliferative activity of this compound is limited, extensive studies on its parent class, benzoic acid derivatives, reveal significant potential as anti-cancer agents. researchgate.net These compounds have been shown to retard cancer cell growth through various mechanisms. nih.gov

A prominent mechanism of action for some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). nih.govnih.gov Pathologically altered HDAC activity is a known contributor to cancer development, making HDAC inhibitors a key area of anti-cancer research. nih.gov Studies have identified certain 4-hydroxybenzoic acid derivatives as pan-HDAC inhibitors that successfully increase protein acetylation, leading to cell cycle arrest and apoptosis in cancer cells without affecting the viability of normal cells. nih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) has demonstrated potent HDAC inhibitory activity, inducing cancer cell death by elevating caspase-3 and reactive oxygen species, and causing G2/M phase cell cycle arrest. nih.gov

Other derivatives target critical cell survival signaling pathways. One such compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a derivative of curcumin, has been shown to inhibit the growth of prostate cancer cells. nih.gov Its mechanism involves inducing apoptosis by targeting the Akt/NFκB cell survival signaling pathway. nih.gov Similarly, other synthesized hybrids and derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including liver carcinoma (HepG2), breast carcinoma (MCF-7), colon carcinoma (LS174T, HCT-116), and gastric carcinoma (SGC-7901), often by inducing apoptosis. mdpi.comnih.govpreprints.org

The anti-proliferative effects are often structure-dependent. For instance, in a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, the presence of a tigloyl group resulted in the most potent cytotoxic activity. mdpi.com These findings underscore the potential of the benzoic acid scaffold as a basis for the development of novel anti-cancer therapeutics. researchgate.netnih.gov

Table 1: Anti-proliferative Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Potential Mechanism |

| 3,4-Dihydroxybenzoic acid (DHBA) | Colon (HCT-116, HCT-15), Cervical (HeLa, SiHa) | Retarded cell growth, induced cell death. nih.gov | HDAC inhibition, increased caspase-3 and ROS, G2/M cell cycle arrest. nih.gov |

| 4-Hydroxybenzoic acid derivatives | Leukemia (K562, U937), Breast (MCF-7) | Increased protein acetylation, cell cycle arrest, apoptosis. nih.gov | Pan-HDAC inhibition. nih.gov |

| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Prostate (LNCaP) | Growth inhibition, apoptosis induction. nih.gov | Targeting of Akt/NFκB signaling pathway. nih.gov |

| 4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) | Liver (HEPG-2), Gastric (SGC-7901), Colon (LS174T) | Strong cytotoxic activity with IC50 values from 8.51 to 29.65 μM. mdpi.com | Not specified. |

| Ciprofloxacin Chalcone Hybrid | Liver (HepG2), Breast (MCF7) | Reduced cell viability, cell cycle arrest at G2/M, apoptosis. nih.gov | Upregulation of p53 and TNF-α, downregulation of COX-2. nih.gov |

Antimicrobial and Antifungal Evaluations in Microorganism Cultures

Benzoic acid derivatives, including various hydroxybenzoic acids, are recognized for their antimicrobial and antifungal properties. ijpbp.commdpi.com These compounds are found naturally in plants and are thought to be major contributors to their defense mechanisms against pathogens. ijpbp.com

Studies evaluating a range of hydroxybenzoic and hydroxycinnamic acids have demonstrated their efficacy against various Gram-positive and Gram-negative bacteria and the yeast Candida albicans. ijpbp.com Using metrics like the relative inhibitory capacity index (RICI), 4-hydroxybenzoic acid was identified as one of the most effective phenolic acids, exhibiting significant inhibition zones and low minimum inhibitory concentration (MIC) values against test microorganisms. ijpbp.com Another study synthesized a hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, which showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Fusarium culmorum. researchgate.net

In the context of antifungal activity, benzoic acid derivatives have been investigated as agents against plant and animal pathogens. nih.govnih.gov The structural characteristics of these molecules, such as the presence and position of carboxyl, hydroxyl, and isoprenyl groups, are crucial for their activity. nih.gov For example, the removal of the carboxyl group from one derivative was shown to drastically reduce its antifungal effect against Phytophthora sp., highlighting the group's importance. nih.gov

A key fungal-specific target for some of these compounds is the enzyme CYP53, a cytochrome P450 enzyme. nih.gov By designing and synthesizing derivatives that interact with this enzyme, researchers aim to develop new antifungal agents with high specificity. Docking studies with structural models of CYP53 have helped identify the structural elements that confer increased antifungal activity against fungi like Cochliobolus lunatus and Aspergillus niger. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Microorganism(s) | Activity Type | Key Findings |

| 4-Hydroxybenzoic acid | Various bacteria and C. albicans | Antimicrobial | High relative inhibitory capacity index (RICI); Inhibition zones of 9.00-16.00 mm. ijpbp.com |

| 3,4,5-Trihydroxybenzoic acid | Candida species, Trichophyton sp., Epidermophyton floccosum | Antifungal | MIC of 128 µg·mL−1 against C. albicans and C. krusei; MIC of 32 µg·mL−1 against dermatophytes. scirp.org |

| Prenylated Benzoic Acid Derivatives | Phytophthora sp., Fusarium solani | Antifungal | Moderate activity (IC50: 26.7-83.3 µM); Carboxyl and prenyl groups are important for activity. nih.gov |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | Antifungal | Great activity with a MIC value of 39 µM. scilit.com |

| 1-O-(4-hydroxybenzoyl)-glycerol | S. aureus, E. coli, S. cerevisiae, F. culmorum | Antimicrobial | Showed inhibitory activity against all tested microorganisms. researchgate.net |

Anti-inflammatory Response in Cellular Systems

Phenolic acids, the class of compounds to which this compound belongs, are increasingly recognized for their anti-inflammatory properties. Studies on related metabolites provide insight into the potential mechanisms of action.

Research comparing two common phenolic acid metabolites, 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), in microglial cells revealed distinct anti-inflammatory activities. nih.gov When these cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, PCA was effective at reducing nitric oxide (NO) production, a key inflammatory mediator, whereas HBA showed no effect under the same conditions. nih.gov This highlights how subtle structural differences can significantly impact biological activity.

In another study, a phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, demonstrated significant anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophage cells. nih.gov HHMP treatment suppressed the production of inflammatory mediators NO and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov The mechanism for this effect was traced to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This was achieved by blocking the phosphorylation and activation of key inflammatory signaling pathways, namely NF-κB and MAPK. nih.gov The compound also showed in vivo anti-inflammatory activity by inhibiting NO production in an LPS-stimulated zebrafish larvae model. nih.gov

These findings suggest that benzoic acid derivatives can exert anti-inflammatory effects by modulating critical cellular signaling pathways involved in the inflammatory response. nih.gov

Antifeedant Efficacy in Pest Species (e.g., Hylobius abietis)

A significant area of research for benzoic acid derivatives has been their efficacy as antifeedants, particularly against the large pine weevil, Hylobius abietis. nih.govteagasc.ie This insect is a major pest in European forestry, causing substantial damage to newly planted conifer seedlings by feeding on their bark. nih.govteagasc.ie

Interestingly, the basis for this research stems from the discovery that aromatic organic compounds, including benzoic acid derivatives, are present in the feces of the pine weevil and act as a natural feeding deterrent to other weevils. nih.govnih.gov This has prompted extensive structure-activity relationship (SAR) studies to identify the most effective synthetic and naturally-derived compounds for practical pest management. nih.govresearchgate.net

Through the systematic evaluation of dozens of benzoic acid derivatives, researchers have identified key structural criteria for potent antifeedant activity. nih.govresearchgate.net These studies have led to the identification of several highly effective compounds.

Table 3: Antifeedant Efficacy of Selected Benzoic Acid Derivatives against Hylobius abietis

| Compound/Derivative | Efficacy | Reference |

| Methyl 2,4-dimethoxybenzoate | High antifeedant index; candidate for practical application. | nih.govresearchgate.net |

| Isopropyl 2,4-dimethoxybenzoate | High antifeedant index; candidate for practical application. | nih.govresearchgate.net |

| Methyl 2-hydroxy-3-methoxybenzoate | High antifeedant effect; candidate for practical use. | nih.govresearchgate.net |

| Methyl (3,5-dimethoxyphenyl)acetate | Identified as a new, highly effective antifeedant. | nih.govresearchgate.net |

| Methyl (2,5-dimethoxyphenyl)acetate | Identified as a new, highly effective antifeedant. | nih.govresearchgate.net |

These studies demonstrate that specific substitutions and functional group arrangements on the benzoic acid ring are critical for maximizing the antifeedant effect. The goal of this research is to develop an environmentally friendly alternative to conventional insecticides for protecting conifer seedlings. researchgate.net

Metabolic Fate and Biotransformation Pathways in Biological Systems (Non-Human)

The biotransformation of xenobiotics like this compound is a crucial process that determines their detoxification and elimination from the body. This metabolism generally occurs in two phases. nih.govwikipedia.org

Identification of Phase I and Phase II Metabolites

Phase I Metabolism: Phase I reactions typically involve oxidation, reduction, or hydrolysis, which serve to introduce or expose polar functional groups on the parent molecule. nih.govwikipedia.org For this compound, the primary Phase I pathways would likely involve oxidation of its side-chain substituents. Based on the metabolism of structurally similar compounds like 4-methylmethcathinone (4-MMC), a primary metabolic route is the oxidation of the tolyl methyl group to a primary alcohol, followed by further oxidation to a carboxylic acid. iisj.in Therefore, one would anticipate the oxidation of the 4-methyl group of this compound to form 3-(hydroxymethyl)terephthalic acid. Concurrently, the existing 3-hydroxymethyl group could also be oxidized, potentially forming 4-methylisophthalic acid. These reactions create more polar molecules, which may themselves be active or are prepared for Phase II reactions. longdom.org

Phase II Metabolism: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. wikipedia.orglongdom.org Compounds with hydroxyl (-OH) and carboxyl (-COOH) groups, such as this compound and its Phase I metabolites, are prime substrates for conjugation. The most common Phase II reactions include:

Glucuronidation: The attachment of glucuronic acid to hydroxyl or carboxyl groups. This is a major pathway for the metabolism of phenolic acids. nih.govfigshare.com

Sulfation: The conjugation of a sulfonate group, typically to a hydroxyl group. nih.gov

Amino Acid Conjugation: The conjugation of amino acids like glycine (B1666218) or taurine (B1682933) to the carboxyl group. nih.gov

Therefore, expected Phase II metabolites would include O-glucuronides (at the hydroxymethyl group), acyl-glucuronides (at the carboxyl group), and sulfate (B86663) conjugates.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450, Conjugating Enzymes)

The metabolic transformations described are catalyzed by specific enzymatic systems, primarily located in the liver but also present in other tissues. nih.gov

Phase I Enzymes: The oxidative reactions characteristic of Phase I are mainly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov These membrane-bound enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for metabolizing a vast array of xenobiotics. nih.gov Specific CYP isoforms, such as those from the CYP2D6 and CYP3A4 families, are often involved in the bioactivation and detoxification of various compounds. nih.gov

Phase II Enzymes: The conjugation reactions of Phase II are carried out by a group of transferase enzymes. wikipedia.org

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the substrate, a process known as glucuronidation. They are critical for the elimination of many drugs and metabolites.

Sulfotransferases (SULTs): These enzymes are responsible for sulfation.

Coenzyme A (CoA) Ligases: In some pathways for benzoate (B1203000) degradation, the initial step involves activation of the molecule by conversion to its coenzyme A thioester. For example, 4-hydroxybenzoate-CoA ligase is an enzyme that specifically activates 4-hydroxybenzoate (B8730719) for anaerobic degradation in some bacterial species. nih.gov Similar activating enzymes could potentially be involved in the metabolism of this compound in certain biological systems.

Species-Specific Metabolic Profiles (e.g., Rodent Models)

The metabolic fate of xenobiotics, including substituted benzoic acid derivatives, can exhibit significant variation across different species. In rodent models, such as rats and mice, the metabolism of aromatic carboxylic acids is a critical area of investigation to understand their pharmacokinetic and toxicological profiles. While direct and comprehensive metabolic studies specifically on this compound in rodents are not extensively documented in publicly available literature, the metabolic pathways can be inferred from studies on structurally related compounds.

Generally, the metabolism of such compounds in rats involves several key biotransformation reactions. These include oxidation of the hydroxymethyl group, oxidation of the methyl group, and conjugation reactions. For instance, studies on other aromatic compounds containing methyl and carboxylic acid groups have demonstrated that these moieties are susceptible to oxidative metabolism.

In rats, the metabolism of various carboxylic acid derivatives has been explored. For example, the metabolism of 3,4-methylenedioxy derivatives of several carboxylic acids was studied in rats, showing that glycine conjugates were the major urinary metabolites. nih.gov This suggests that the carboxylic acid group of this compound could potentially undergo conjugation with glycine.

Furthermore, studies on the metabolism of n-butyl-p-hydroxybenzoate in Harlan Sprague Dawley rats have identified several metabolites, including hydroxybenzoic acid and its glucuronide and sulfate conjugates. nih.gov This indicates that the hydroxyl and carboxyl groups are key sites for metabolic modification in rats. Research on 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats revealed that the major metabolite is 3,5-di-tert.-butyl-4-hydroxybenzoic acid, which is found both in its free form and as a glucuronide conjugate. nih.gov

While these studies provide insights into the potential metabolic pathways for this compound in rodents, species-specific differences are important to consider. For example, a study on the carcinogenic activities of hydroxymethyl derivatives of 4-(dimethylamino)azobenzene found different effects in rats, mice, and hamsters, indicating species-specific metabolic activation or detoxification pathways. nih.gov

A hypothetical metabolic profile for this compound in a rodent model, based on the metabolism of similar compounds, is presented in the table below.

| Potential Metabolite | Metabolic Pathway | Significance in Rodent Models |

| 4-Methylterephthalic acid | Oxidation of the hydroxymethyl group to a carboxylic acid. | A common oxidative pathway for primary alcohols in xenobiotics. |

| 3-Carboxy-4-methylbenzoic acid | Oxidation of the methyl group to a carboxylic acid. | Oxidation of aromatic methyl groups is a known metabolic route. |

| Glycine conjugate | Conjugation of the carboxylic acid group with glycine. | A major detoxification pathway for carboxylic acids in many species, including rats. nih.gov |